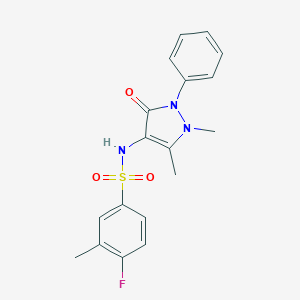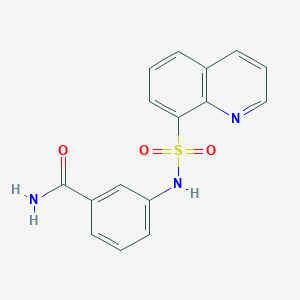![molecular formula C19H16N2O5S4 B280935 N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide](/img/structure/B280935.png)
N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide, also known as Compound 1, is a novel indole-based compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. Compound 1 has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 involves the inhibition of various signaling pathways that are involved in the regulation of cell growth and proliferation. N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of inflammation. In addition, N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 has been shown to exhibit potent anti-angiogenic properties, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One of the major advantages of using N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 in lab experiments is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1, including the development of new drug formulations that improve its solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 and to identify its molecular targets. Finally, clinical trials are needed to assess the safety and efficacy of N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 in humans.
合成法
The synthesis of N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 involves a multi-step process that starts with the preparation of 3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indole-5-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-aminobenzenesulfonamide to yield N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1. The overall yield of this process is around 25%, making it a relatively efficient method for the synthesis of N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1.
科学的研究の応用
N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 has been extensively studied for its potential therapeutic applications in various scientific research fields. One of the major areas of research has been in the field of cancer therapy, where N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 has been shown to exhibit potent anti-cancer properties. Studies have demonstrated that N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide 1 can induce apoptosis (programmed cell death) in cancer cells through the inhibition of various signaling pathways.
特性
分子式 |
C19H16N2O5S4 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
N-(3-acetyl-2-methyl-1-thiophen-2-ylsulfonylindol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H16N2O5S4/c1-12-19(13(2)22)15-11-14(20-29(23,24)17-5-3-9-27-17)7-8-16(15)21(12)30(25,26)18-6-4-10-28-18/h3-11,20H,1-2H3 |
InChIキー |
JDCRWKUWUIMPKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=CS3)C=CC(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)C |
正規SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=CS3)C=CC(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-1-naphthyl-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280864.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)


![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)
![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)

![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)


